

# Technical Guide: Spectroscopic Profiling & Synthesis of 7-Methoxychroman-4-ol

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## Compound of Interest

Compound Name: 7-Methoxychroman-4-ol

CAS No.: 18385-79-0

Cat. No.: B091505

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## Part 1: Executive Summary & Structural Logic

**7-Methoxychroman-4-ol** ( $C_{10}H_{12}O_3$ , MW: 180.20 g/mol) acts as a critical chiral scaffold in the synthesis of homoisoflavonoids and complex benzopyran derivatives. Unlike its oxidized precursor (7-methoxychroman-4-one), the 4-ol variant introduces a stereocenter at the C4 position, necessitating rigorous spectroscopic validation to distinguish it from unreacted starting material and potential elimination byproducts (chromenes).

This guide provides a self-validating workflow for synthesizing and characterizing **7-methoxychroman-4-ol**, emphasizing the causal link between the molecular structure and its spectral signature.

## Part 2: Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, one must first validate the source material. The standard route involves the hydride reduction of 7-methoxychroman-4-one.

### Protocol: Sodium Borohydride Reduction

Objective: Convert the C4 carbonyl to a hydroxyl group without ring opening.

- Preparation: Dissolve 7-methoxychroman-4-one (1.0 eq) in anhydrous Methanol (0.5 M concentration).

- Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH<sub>4</sub>, 1.5 eq) portion-wise over 15 minutes. Reasoning: Controlling the exotherm prevents elimination to the chromene.
- Reaction: Stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
  - Checkpoint: Disappearance of the ketone spot ( ) and appearance of the more polar alcohol ( ).
- Workup: Quench with saturated NH<sub>4</sub>Cl solution. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: Recrystallization from Hexane/EtOAc or flash chromatography.<sup>[1][2]</sup>

## Part 3: Spectroscopic Data Profiling

### A. Infrared Spectroscopy (FT-IR)

Validation Logic: The primary indicator of successful synthesis is the complete disappearance of the carbonyl stretch and the emergence of the hydroxyl band.

Functional Group	Wavenumber ( )	Diagnostic Feature
O-H Stretch	3350 - 3450	Broad, strong band (H-bonded). Confirms C4-OH.
C-H Stretch (sp <sup>3</sup> )	2850 - 2950	Aliphatic protons (C2, C3, OMe).
C=C Aromatic	1580, 1610	Characteristic benzene ring skeletal vibrations.[1]
C-O Stretch	1150 - 1250	Strong bands for Ar-O-C (7-OMe) and C4-OH.
Absence of C=O	~1680	CRITICAL: Presence of a peak here indicates unreacted ketone.[1]

## B. Mass Spectrometry (EI-MS)

Fragmentation Logic: The molecule follows a characteristic retro-Diels-Alder (RDA) pathway typical of chromans, alongside dehydration.

- Molecular Ion ( ): m/z 180 (Base peak or significant intensity).
- Dehydration ( ): m/z 162. Loss of to form the 7-methoxychromene cation.
- RDA Fragmentation: Cleavage of the pyran ring often yields ions at m/z 136 or 137 (loss of fragment).

## C. Nuclear Magnetic Resonance (NMR)

1.

H NMR (400 MHz, CDCl<sub>3</sub>)

Assignment Logic: The C4 proton is the diagnostic handle. Its coupling pattern with C3 protons reveals the ring conformation (half-chair).

Position	Shift ( , ppm)	Multiplicity	(Hz)	Assignment Logic
H-5	7.25 - 7.30	Doublet (d)	8.5	Deshielded by C4-OH proximity; ortho to H6.
H-6	6.50 - 6.55	Doublet of Doublets (dd)	8.5, 2.5	Shielded by 7-OMe; ortho to H5, meta to H8.
H-8	6.35 - 6.40	Doublet (d)	2.5	Most shielded aromatic; meta coupling only.
H-4	4.70 - 4.78	Triplet / dd	~4.0	Diagnostic Carbinol Proton.
H-2	4.15 - 4.25	Multiplet	-	Diastereotopic protons adjacent to ether oxygen.
OMe	3.78	Singlet (s)	-	Characteristic methoxy group.
H-3	1.95 - 2.15	Multiplet	-	Methylene bridge; complex coupling with H2/H4.
OH	~2.0 - 2.5	Broad s	-	Exchangeable (disappears with shake).

2.

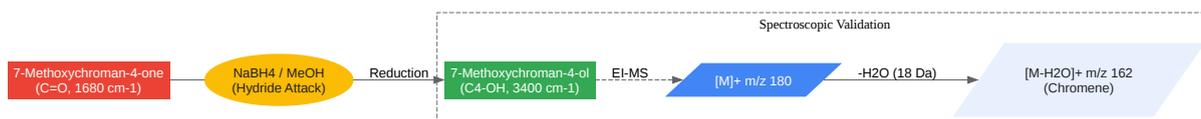
C NMR (100 MHz, CDCl<sub>3</sub>)

Carbon Type	Shift ( , ppm)	Assignment
Aromatic C-O	160.5	C-7 (Ipso to OMe)
Aromatic C-O	155.2	C-8a (Ring junction)
Aromatic C	128.5	C-5
Aromatic C	118.0	C-4a (Ring junction)
Aromatic C	107.5	C-6
Aromatic C	101.5	C-8
Aliphatic C-O	63.5	C-4 (Carbinol)
Aliphatic C-O	62.0	C-2
Methoxy	55.4	7-OMe
Aliphatic	30.5	C-3

## Part 4: Visualization of Logic Flow

## Diagram 1: Synthesis &amp; Fragmentation Pathway

This diagram illustrates the reduction mechanism and the subsequent mass spectrometry fragmentation logic used for identification.

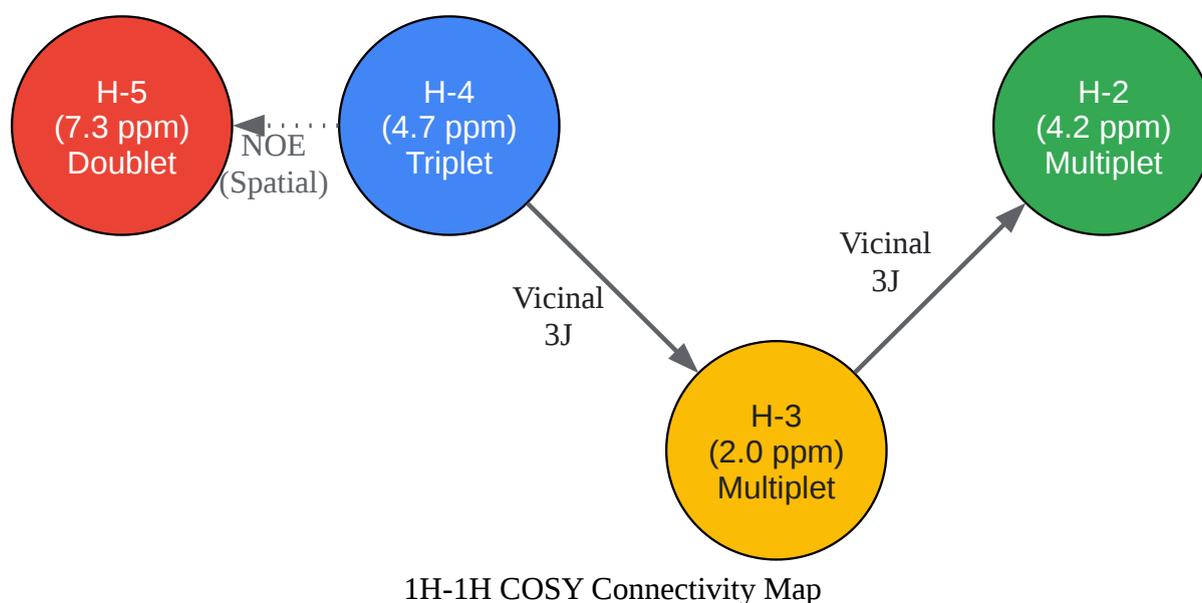


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Caption: Transformation of the ketone to alcohol with subsequent MS fragmentation logic (Dehydration).

## Diagram 2: NMR Coupling Network (COSY)

This diagram visualizes the spin-spin coupling network. A successful synthesis must show connectivity between H2, H3, and H4. If H4 is absent (elimination product), this network collapses.



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Caption: COSY connectivity. The H4-H3-H2 chain confirms the intact chroman ring system.

## Part 5: References

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## Sources

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